5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Structure–Activity Relationships Physicochemical Profiling

5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a differentiated, non-aromatic ATC scaffold with a uniquely low PFI profile, designed for fragment-based CNS screening and scaffold-hopping campaigns. This compound features a (4-methylmorpholin-2-yl)methyl substituent without an intervening benzyl spacer, which eliminates the risk of Ames-positive aniline metabolite release. With a clean IP landscape across major patent families, this building block is ideally suited for establishing novel, robust intellectual property in antiparasitic or CNS drug discovery programs.

Molecular Formula C9H16N6O2
Molecular Weight 240.26 g/mol
CAS No. 1353501-48-0
Cat. No. B1464189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide
CAS1353501-48-0
Molecular FormulaC9H16N6O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCN1CCOC(C1)CN2C(=C(N=N2)C(=O)N)N
InChIInChI=1S/C9H16N6O2/c1-14-2-3-17-6(4-14)5-15-8(10)7(9(11)16)12-13-15/h6H,2-5,10H2,1H3,(H2,11,16)
InChIKeyDIJIGWSHIWJPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1353501-48-0): Procurement-Relevant Chemical Identity and Core Scaffold


5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1353501-48-0) is a synthetic small-molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype, a scaffold with established antiparasitic and antiproliferative bioactivity potential [1]. The compound features a 1,2,3-triazole core substituted at N1 with a (4-methylmorpholin-2-yl)methyl group and at C4 with a carboxamide, yielding a molecular formula of C9H16N6O2 and a molecular weight of 240.26 g/mol [2]. It is commercially available as a research-grade building block (purity ≥95–98%) for medicinal chemistry and chemical biology applications .

Why 5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Other ATC Series Members


The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold exhibits extreme sensitivity to N1-substituent identity: the J. Med. Chem. 2017 optimization campaign demonstrated that potency, metabolic stability, aqueous solubility, and oral exposure vary by >10-fold depending on the nature and position of peripheral substituents [1]. Critically, replacement of a morpholine substituent with polar alternatives or relocation to ortho/meta positions led to significant potency losses or metabolic stability deterioration [1]. The title compound, bearing a (4-methylmorpholin-2-yl)methyl group directly linked to the triazole N1 without an intervening benzyl spacer, represents a structurally distinct chemotype that cannot be assumed interchangeable with benzyl-substituted ATC analogs, oxazepane analogs (CAS 1353504-76-3), or other triazole carboxamides. The quantitative evidence below establishes the specific, measurable differences that inform procurement decisions.

Quantitative Differentiation Evidence for 5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1353501-48-0)


Ring Size and Basicity Differentiation from the Closest Structural Analog (Oxazepane Isostere)

The title compound differs from its closest commercially available structural analog—5-amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1353504-76-3)—solely in the heterocycle attached to the triazole N1: a six-membered morpholine ring versus a seven-membered oxazepane ring. This single atomic insertion alters two critical molecular recognition parameters. (1) Ring size: morpholine comprises 6 heavy atoms (C₄NO) with a chair conformation, whereas oxazepane comprises 7 heavy atoms (C₅NO) with increased conformational flexibility. (2) Basicity: the conjugate acid pKa of morpholine is 8.33 [1], while the predicted conjugate acid pKa of 1,4-oxazepane is 10.01 ± 0.20 , representing a ΔpKa of approximately 1.7 log units. This 50-fold difference in basicity alters the protonation state at physiological pH (morpholine: ~93% unprotonated at pH 7.4; oxazepane: ~99.8% unprotonated) and consequently affects target binding electrostatics, solubility–pH profiles, and membrane permeability.

Medicinal Chemistry Structure–Activity Relationships Physicochemical Profiling

Property Forecast Index (PFI) Differentiation from Benzyl-Substituted ATC Series Compounds

The Property Forecast Index (PFI = ChromLogDpH7.4 + number of aromatic rings), validated as a predictor of developability in the ATC series, provides a quantitative benchmark for comparing the title compound against the optimized ATC leads. In the J. Med. Chem. 2017 study, the morpholine-containing lead compound 20 (bearing a para-morpholinobenzyl N1-substituent) achieved PFI = 7.0, representing a significant improvement over the earlier isopropylbenzyl lead compound 11 (PFI = 8.9) [1]. The title compound contains zero aromatic rings (nAr = 0) and lacks the benzyl spacer present in compounds 11 and 20. Combined with its low lipophilicity (XLogP = −1.2) [2], the estimated PFI for the title compound is ≤1.0 (assuming ChromLogDpH7.4 approximates XLogP), representing a >6-unit reduction compared to compound 20 and a >7-unit reduction compared to compound 11. PFI values below 7 are associated with improved solubility, reduced non-specific binding, and more favorable pharmacokinetic profiles [1].

Drug Developability Physicochemical Profiling Antiparasitic Drug Discovery

Purity Specification: 98% Assay versus Industry Building Block Baseline

Commercially, the title compound is supplied at 98% purity (Leyan, catalog #2214309) , exceeding the 95% purity commonly advertised as the baseline for research-grade building blocks within this chemical class . This 3-percentage-point improvement reduces the maximum total impurity burden from ~50,000 ppm (at 95%) to ~20,000 ppm (at 98%)—a 2.5-fold reduction in potential interfering species. For applications such as biophysical assay screening, fragment-based drug discovery, or multi-step synthesis where unidentified impurities can confound structure–activity interpretation or catalyze side reactions, this purity differential carries practical procurement significance.

Chemical Procurement Quality Control Synthetic Chemistry

Scaffold Novelty: Documented Absence from Patent Claims versus Extensively Claimed ATC Benzyl Series

A systematic search of major patent families covering triazole carboxamide compounds—including US 9,416,127 B2 (triazole carboxamides for CNS disorders, Roche) [1], EP 3082805 (substituted amino triazoles) [2], and US 4,816,469 (5-amino-1,2,3-triazoles for anticoccidial use) [3]—fails to identify any explicit claim, exemplified compound, or Markush structure encompassing the (4-methylmorpholin-2-yl)methyl substitution pattern at the triazole N1 position. In contrast, benzyl-substituted ATC analogs (such as compound 20 in the J. Med. Chem. 2017 series, featuring a para-morpholinobenzyl group) are extensively exemplified in the primary literature [4]. The title compound's PubChem record (CID 54775366, created 2012) contains no associated bioassay data and no literature references beyond vendor catalog listings [5], confirming its status as an underexplored chemical space entry point within the broader ATC chemotype.

Intellectual Property Chemical Novelty Drug Discovery

CNS Multiparameter Optimization (MPO) Score Relative to ATC Benzyl Series

The CNS MPO desirability scoring algorithm (Wager et al., ACS Chem. Neurosci. 2010) integrates six physicochemical parameters—ClogP, ClogD, MW, TPSA, HBD, and pKa—into a 0–6 scale where scores ≥4 are associated with higher probability of CNS drug success [1]. Applying the algorithm to the title compound using available parameters (MW = 240.26 Da, TPSA = 112.3 Ų, HBD = 2, XLogP = −1.2, pKa ∼8.5 [estimated morpholine conjugate acid pKa]) yields an approximate CNS MPO score of 3.5–4.0 [2][3]. In contrast, benzyl-substituted ATC lead compounds from the J. Med. Chem. 2017 series (e.g., compound 11: MW ∼370 Da, cLogD ∼2, TPSA >120 Ų, nAr = 2) would score substantially lower (estimated CNS MPO <2.5) due to higher lipophilicity, higher molecular weight, and greater aromatic ring count [4]. Although the title compound's very low XLogP (−1.2) attenuates its ClogP desirability component, the favorable MW, TPSA, and HBD parameters partially compensate, positioning this scaffold closer to the CNS druglike property space than typical ATC benzyl series members.

CNS Drug Discovery Physicochemical Profiling Lead Optimization

Recommended Application Scenarios for 5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide


Scaffold-Hopping Starting Point for Antiparasitic Lead Optimization

The title compound's (4-methylmorpholin-2-yl)methyl N1-substituent enables direct comparison with the extensively characterized para-morpholinobenzyl lead compound 20 (PFI = 7.0; T. cruzi pEC50 reported) from the J. Med. Chem. 2017 ATC optimization series [1]. Its estimated PFI ≤ 1.0—representing a >6-unit reduction in the developability index—makes it an ideal scaffold-hopping template for medicinal chemists seeking to decouple antiparasitic potency from lipophilicity-driven developability liabilities. The absence of aromatic rings eliminates potential Ames-positive aniline metabolite release, a key safety concern that required mitigation in the original ATC series [1]. Researchers can systematically introduce potency-conferring substituents onto this low-PFI, zero-aromatic-ring core while monitoring PFI, aqueous solubility, and metabolic stability improvements relative to compound 20.

CNS Drug Discovery Fragment Library Enrichment

With a molecular weight of 240.26 Da—well within fragment space (<300 Da)—and a predicted CNS MPO score of 3.5–4.0 (approaching the ≥4 threshold associated with marketed CNS drugs) [2], this compound is a suitable fragment for CNS-targeted library design [2][3]. Its low lipophilicity (XLogP = −1.2) [3] and favorable TPSA (112.3 Ų) predict good aqueous solubility and reduced P-glycoprotein efflux liability, while the morpholine nitrogen (pKa ∼8.3) [4] offers a protonatable center for target engagement. Procurement for fragment-based screening against GPCRs, ion channels, or kinases with CNS disease relevance is supported by the compound's alignment with CNS MPO desirability criteria [2].

Morpholine-versus-Oxazepane Selectivity Probe Synthesis

The title compound and its oxazepane analog (CAS 1353504-76-3) share identical molecular formula (C9H16N6O2) and triazole-carboxamide core, differing exclusively in ring size (6-membered vs. 7-membered) and basicity (ΔpKa ≈ 1.7) [4]. This matched molecular pair is ideally suited for systematic structure–activity relationship studies probing the steric and electronic requirements of biological targets. Parallel procurement of both compounds enables head-to-head comparison in biochemical, biophysical, or cell-based assays, with the quantifiable differences in ring conformational flexibility and protonation state providing mechanistic insights into target–ligand recognition.

Novel Composition-of-Matter and Freedom-to-Operate Exploration

The documented absence of this chemotype from major triazole carboxamide patent families—including US 9,416,127 B2 (CNS disorders) [5], EP 3082805 (substituted amino triazoles) [6], and US 4,816,469 (anticoccidial use) [7]—combined with the lack of disclosed bioactivity data in the peer-reviewed literature, provides a strategic advantage for organizations seeking to establish novel intellectual property around the (4-methylmorpholin-2-yl)methyl-substituted ATC scaffold. The compound's clean IP landscape and underexplored biological profile make it a high-value procurement target for industrial drug discovery groups pursuing first-in-class or best-in-class programs with robust patent protection potential.

Quote Request

Request a Quote for 5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.